molecular formula C9H11ClN2Si B3132882 2-Chloro-4-[trimethylsilylethynyl]pyrimidine CAS No. 37972-23-9

2-Chloro-4-[trimethylsilylethynyl]pyrimidine

Cat. No.: B3132882
CAS No.: 37972-23-9
M. Wt: 210.73 g/mol
InChI Key: UNQFCSPNCDBNSB-UHFFFAOYSA-N
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Description

2-Chloro-4-[trimethylsilylethynyl]pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a chloro group at the 2-position and a trimethylsilylethynyl group at the 4-position

Scientific Research Applications

2-Chloro-4-[trimethylsilylethynyl]pyrimidine has several scientific research applications:

Safety and Hazards

While specific safety and hazard information for 2-Chloro-4-[trimethylsilylethynyl]pyrimidine is not available, it’s important to handle all chemicals with care. For instance, a related compound, Chloro-4-(trifluoromethyl)pyrimidine, is considered hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Chloro-4-[trimethylsilylethynyl]pyrimidine are not fully understood due to the lack of specific studies on this compound. It’s known that pyrimidines, in general, play a crucial role in biochemical reactions. They are involved in the synthesis of nucleic acids, which are essential for storing and transmitting genetic information .

Cellular Effects

The specific cellular effects of this compound are not well-documented. Pyrimidines and their derivatives have been shown to influence various cellular processes. For instance, some pyrimidine derivatives have demonstrated anticancer potential by inhibiting protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-established. In such reactions, a nucleophile selectively displaces a halide at the 2- or 4-position of the pyrimidine ring . This could potentially lead to the formation of new compounds with different biological activities.

Metabolic Pathways

The metabolic pathways involving this compound are not well-documented. Pyrimidines are known to be involved in several metabolic pathways. For instance, they are key components in the synthesis of nucleic acids and are also involved in the metabolism of glycogen and cell membrane precursors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-[trimethylsilylethynyl]pyrimidine typically involves the reaction of 2-chloropyrimidine with trimethylsilylacetylene. The reaction is carried out in the presence of a base such as potassium carbonate and a palladium catalyst under an inert atmosphere. The reaction conditions usually involve heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation also enhances efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-[trimethylsilylethynyl]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.

    Cross-Coupling Reactions: Reagents include organoboron compounds and palladium catalysts.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-[trimethylsilylethynyl]pyrimidine is unique due to the presence of the trimethylsilylethynyl group, which imparts distinct reactivity and properties compared to other substituted pyrimidines. This makes it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

2-(2-chloropyrimidin-4-yl)ethynyl-trimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2Si/c1-13(2,3)7-5-8-4-6-11-9(10)12-8/h4,6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNQFCSPNCDBNSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=NC(=NC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001240085
Record name 2-Chloro-4-[2-(trimethylsilyl)ethynyl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001240085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37972-23-9
Record name 2-Chloro-4-[2-(trimethylsilyl)ethynyl]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37972-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-[2-(trimethylsilyl)ethynyl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001240085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of Pd(PPh3)2Cl2 (0.9 g) and PPh3 (0.7 g) in THF (200 mL) and Et3N (300 mL) was added 2,4-dichloropyrimidine (40 g, 0.27 mol) under a stream of N2. After bubbling N2 into the solution for 15 min, CuI (0.5 g) was added, followed by (trimethylsilyl)acetylene (29 g, 0.29 mol). The mixture was heated at reflux for 4.5 h. The mixture was cooled to rt and filtered, washing with EtOAc. The filtrated was concentrated and the residue was diluted with hexanes (500 mL) and loaded directly onto a short pad of SiO2. The product was eluted with 10% EtOAc/hexanes to provide a light orange solid (49.3 g), which was used without further purification. TLC: Rf=0.42. mp 51-54° C. IR: 3125 (w), 2961 (w), 1557 (s), 1523 (s). 1H NMR: 8.58 (d, J=5.0 Hz, 1H), 7.30 (d, J=5.0 Hz, 1H), 0.28 (s, 9H). 13C NMR: 162.23, 160.16, 153.41, 122.52, 104.23, 100.75, 0.01. Anal. Calcd for C9H11ClN2Si: C, 51.29; H, 5.26; N, 13.29. Found: C, 51.45; H, 5.16; N, 13.33.
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
0.9 g
Type
catalyst
Reaction Step Three
Name
Quantity
0.7 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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